7-(2,3-dihydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2,3-dihydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H19N5O5 and its molecular weight is 349.347. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The structural analysis of compounds closely related to the specified chemical shows that these molecules often exhibit a planar theophylline moiety. This planarity and the presence of various substituents like amino groups or hydroxyalkyl groups play a crucial role in their reactivity and potential biological activity. For instance, studies on related theophylline derivatives have elucidated their conformational properties, highlighting the influence of intramolecular hydrogen bonds and the stabilizing effects of intermolecular bonds (Karczmarzyk et al., 1995; Karczmarzyk et al., 1997).
Potential Applications and Reactions
- The synthesis of related compounds, such as 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, involves a multi-step process that highlights the chemical versatility and potential for modification of the purine structure. These synthetic routes open up possibilities for creating a wide array of derivatives with varied biological activities (Šimo et al., 1995).
- Research into the pharmacological evaluation of 8-aminoalkyl derivatives of purine-2,6-dione reveals their potential as ligands for serotonin receptors, indicating possible applications in the development of psychotropic medications. This underscores the therapeutic potential of structurally related compounds in treating mental health disorders (Chłoń-Rzepa et al., 2013).
Properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5/c1-18-12-11(13(23)19(2)15(18)24)20(7-9(22)8-21)14(17-12)16-6-10-4-3-5-25-10/h3-5,9,21-22H,6-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVHAGBZNLSIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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